4-Oxazolecarboxamide, 2-(2-fluorophenyl)-5-methyl-
Description
Molecular Formula: C₁₁H₉FN₂O₂ SMILES: CC1=C(N=C(O1)C2=CC=CC=C2F)C(=O)N InChIKey: IQDXIVVXUQTUQY-UHFFFAOYSA-N Structural Features: This compound features a 1,3-oxazole core substituted at the 2-position with a 2-fluorophenyl group and at the 5-position with a methyl group.
Structure
3D Structure
Properties
CAS No. |
52169-84-3 |
|---|---|
Molecular Formula |
C11H9FN2O2 |
Molecular Weight |
220.20 g/mol |
IUPAC Name |
2-(2-fluorophenyl)-5-methyl-1,3-oxazole-4-carboxamide |
InChI |
InChI=1S/C11H9FN2O2/c1-6-9(10(13)15)14-11(16-6)7-4-2-3-5-8(7)12/h2-5H,1H3,(H2,13,15) |
InChI Key |
IQDXIVVXUQTUQY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=CC=C2F)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Stepwise Synthetic Route
Starting Material Preparation:
The synthesis often begins with 2-fluorobenzaldehyde or 2-fluorophenacyl bromide as the aryl source. 2-Fluorophenacyl bromide can be prepared by bromination of 2-fluoroacetophenone using bromine in acetic acid or in the presence of Lewis acids like aluminum chloride.Formation of α-Bromo Ketones or α-Hydroxy Ketones:
These intermediates are crucial for subsequent cyclization. For example, α-bromo ketones can be synthesized from 2-fluorophenacyl bromide and then used in condensation reactions.Introduction of the Carboxamide Group:
The carboxamide functionality at the 4-position is introduced by reaction of the oxazolone intermediate with amines or by activation with triphosgene followed by nucleophilic substitution with amines such as ethylamine or 4-phenylbutylamine.Substituent Modifications:
The methyl group at the 5-position is introduced either by starting from methyl-substituted ketones or by selective alkylation/reductive amination steps on intermediates bearing piperidine or other amine moieties.Purification and Isolation:
The final compound is isolated by standard organic purification techniques such as extraction, crystallization, and chromatography.
Representative Reaction Conditions
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Bromination | Bromine in acetic acid or AlCl3 | 2-Fluorophenacyl bromide |
| 2 | Condensation & Cyclization | α-Bromo ketone + potassium cyanate, acidic medium | Oxazolone intermediate |
| 3 | Activation & Amide Formation | Triphosgene + DIPEA + amine (e.g., ethylamine) | 4-Oxazolecarboxamide derivative |
| 4 | Substituent modification | N-Boc removal, reductive amination (NaBH(OAc)3, HCHO) | 5-Methyl substitution |
Research Findings and Yield Data
The cyclization reactions to form oxazolone intermediates typically proceed with moderate to good yields (50–80%) depending on the substituents and reaction conditions.
The introduction of the carboxamide group via triphosgene activation and amine substitution is efficient, often yielding over 70% of the desired product.
Multi-step syntheses starting from 2-fluorophenacyl bromide and malononitrile have been reported but involve toxic reagents and multiple steps, leading to moderate overall yields (~53–60% for some intermediates), highlighting the need for safer and more efficient methods.
Pd-catalyzed cross-coupling reactions for aryl substitution are highly regioselective and provide good yields (>75%) of the arylated oxazole intermediates.
Comparative Analysis of Preparation Methods
| Method | Advantages | Disadvantages | Yield Range (%) | Environmental/Safety Notes |
|---|---|---|---|---|
| Acylated hydrazine + α-halo ketone cyclization | Straightforward, versatile for substitutions | Requires careful control of conditions | 60–80 | Uses potentially hazardous reagents |
| Potassium cyanate condensation | Mild conditions, good regioselectivity | Limited substrate scope | 50–75 | Cyanate toxicity concerns |
| Pd-catalyzed cross-coupling | High selectivity, functional group tolerance | Requires expensive catalysts | 70–90 | Catalyst recovery needed |
| Multi-step from malononitrile | Established route | Multi-step, toxic reagents (bromine, malononitrile) | 53–60 | Environmental and safety concerns |
Chemical Reactions Analysis
Types of Reactions
4-Oxazolecarboxamide, 2-(2-fluorophenyl)-5-methyl- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the oxazole ring.
Substitution: The fluorophenyl group can undergo substitution reactions, where the fluorine atom is replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolecarboxylic acids, while substitution reactions can produce various substituted oxazole derivatives.
Scientific Research Applications
While the search results do not offer an exhaustive list of applications for "4-Oxazolecarboxamide, 2-(2-fluorophenyl)-5-methyl-", they do provide some insight into its potential uses and related research.
Chemical Information
- Name : 4-Oxazolecarboxamide, 2-(2-fluorophenyl)-5-methyl-
- Molecular Formula : C11H9FN2O2
- Molecular Weight : 220.20 g/mol
- Synonyms : Several alternative names exist, including 2-(m-Fluorophenyl)-5-methyloxazole-4-carboxamide and 4-Oxazolecarboxamide, 2-(3-fluorophenyl)-5-methyl- .
- Computed Properties : PubChem provides computed chemical properties .
Potential Applications
While the provided search results do not directly list applications for the specific compound "4-Oxazolecarboxamide, 2-(2-fluorophenyl)-5-methyl-", they do point to research involving related compounds, suggesting potential areas of interest:
- GSK-3 Imaging : Varlow et al. (2021) reported on oxazole-carboxamide based 18F- tracers for neuroimaging of GSK-3 . One such probe, [18F]OCM50, showed good GSK-3β selectivity . This suggests that "4-Oxazolecarboxamide, 2-(2-fluorophenyl)-5-methyl-" or its derivatives could be explored for similar neuroimaging applications or for studying GSK-3 related pathways.
- Antimicrobial Agents : Research on 5-methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones has shown potent inhibitory effects against Pseudomonas aeruginosa and Escherichia coli . Given the structural similarities, "4-Oxazolecarboxamide, 2-(2-fluorophenyl)-5-methyl-" might be investigated for its own antimicrobial properties or as a building block in designing new antimicrobial agents.
- Drug-like Candidates : Certain synthesized compounds, such as thiazolopyridines, have demonstrated drug-like parameters and ADME properties, suggesting they could be prospective drug candidates . Similarly, "4-Oxazolecarboxamide, 2-(2-fluorophenyl)-5-methyl-" could be evaluated for its potential as a drug candidate, considering its molecular and pharmacokinetic properties.
Additional Considerations
- Availability : The compound is listed as an organic chemical available for transportation by sea or air .
- Structural Information : Chemical structure depictions and interactive 3D conformer models are available .
Limitations
Mechanism of Action
The mechanism of action of 4-Oxazolecarboxamide, 2-(2-fluorophenyl)-5-methyl- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations:
Core Heterocycle Differences: Oxazole vs. Isoxazole: The oxazole core (two adjacent heteroatoms) in the target compound offers distinct electronic properties compared to the isoxazole (non-adjacent N and O). This affects dipole moments and binding affinity in biological systems . Oxazole vs.
Substituent Effects :
- Fluorophenyl vs. Chlorophenyl : The 2-fluorophenyl group in the target compound provides moderate electron-withdrawing effects and enhanced metabolic stability compared to the 2-chlorophenyl group in the isoxazole analogue .
- Sulfamoyl vs. Carboxamide : The sulfamoyl group in the isoxazole derivative may target enzymes like carbonic anhydrases, whereas the carboxamide in the oxazole could favor kinase interactions .
Biological Activity: The thiazolidinone analogue () demonstrated 62% inhibition in carrageenan-induced edema at 50 mg/kg, attributed to its sulfur heteroatom and bromophenyl substituent enhancing lipophilicity and target engagement . The target oxazole’s bioactivity remains uncharacterized, but its patent status (3 patents) implies utility in drug discovery or material science .
Discussion:
- Copper-Catalyzed Cyclization (): Efficient for trisubstituted oxazoles but requires controlled conditions to avoid byproducts like imidazoles .
Biological Activity
4-Oxazolecarboxamide, 2-(2-fluorophenyl)-5-methyl- is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activity, synthesizing available data from various studies to provide a comprehensive overview of its pharmacological properties, mechanisms of action, and potential clinical applications.
- Molecular Formula : C11H9FN2O
- Molecular Weight : 220.2 g/mol
- CAS Number : 1152547-87-9
This compound features a fluorophenyl group, which is known to enhance biological activity through improved binding affinity and selectivity for target proteins.
The biological activity of 4-Oxazolecarboxamide derivatives often involves the inhibition of specific enzymes or receptors. For instance, studies have shown that similar oxazole derivatives can inhibit acid ceramidase (AC), a crucial enzyme in sphingolipid metabolism. This inhibition can lead to altered cell signaling pathways, apoptosis, and reduced cancer cell proliferation .
Anticancer Activity
Research indicates that 4-Oxazolecarboxamide derivatives exhibit promising anticancer properties. The compound's mechanism includes targeting tyrosine kinases involved in cancer progression:
- Inhibitory Effects : Compounds similar to 4-Oxazolecarboxamide have been shown to inhibit Src family kinases (SFK) and c-Kit signaling pathways in various cancer cell lines, leading to decreased cell adhesion, migration, and invasion .
Enzyme Inhibition
The compound has been identified as a potent inhibitor of acid ceramidase:
- IC50 Values : In studies, related compounds demonstrated IC50 values as low as 0.083 μM for hAC inhibition, indicating strong potency . This suggests that 4-Oxazolecarboxamide may serve as a lead compound for developing new AC inhibitors.
Study on Anticancer Efficacy
A recent study evaluated the efficacy of various oxazole derivatives in inhibiting prostate cancer cell lines. The results indicated that compounds with structural similarities to 4-Oxazolecarboxamide significantly reduced cell viability and induced apoptosis through caspase activation pathways.
Comparative Biological Activity Table
Q & A
Basic Research Questions
Q. What are the key spectroscopic and chromatographic methods for confirming the identity and purity of 4-Oxazolecarboxamide, 2-(2-fluorophenyl)-5-methyl-?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm the presence of the 2-fluorophenyl group (e.g., aromatic proton splitting patterns) and the methyl group on the oxazole ring.
- High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase HPLC with UV detection (e.g., 254 nm) to assess purity. A single sharp peak under optimized gradient conditions (e.g., acetonitrile/water with 0.1% formic acid) indicates high purity.
- Mass Spectrometry (MS) : Confirm the molecular ion peak (e.g., ESI-MS: [M+H]) and fragmentation patterns to validate the molecular formula .
Q. How can researchers optimize the synthesis of this compound, particularly the oxazole ring formation?
- Methodological Answer :
- Cyclization Strategy : Use a condensation reaction between a β-ketoamide precursor and an appropriate aldehyde under acidic or thermal conditions. For example, employ phosphoryl chloride (POCl) as a cyclization agent in anhydrous dichloromethane at reflux.
- Catalytic Optimization : Test Lewis acids (e.g., ZnCl) to enhance reaction efficiency. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent).
- Purification : Use column chromatography with a polar/non-polar solvent system to isolate the product. Compare yields and purity with analogous oxazole derivatives (e.g., methoxy-substituted variants) to identify optimal conditions .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data during structural refinement of this compound?
- Methodological Answer :
- Software Tools : Use SHELXL for refinement, leveraging its robust handling of twinned or high-resolution data. Apply restraints for disordered regions (e.g., fluorophenyl group) and validate with R-factor convergence (<5%) .
- Validation Metrics : Cross-check with PLATON’s ADDSYM to detect missed symmetry and CCDC’s Mercury for visualizing electron density maps. Address discrepancies by re-examizing data collection parameters (e.g., temperature, radiation source) .
- Example Workflow :
| Step | Tool/Parameter | Purpose |
|---|---|---|
| 1. Data Integration | XDS | Indexing and scaling |
| 2. Initial Refinement | SHELXD | Phase solution |
| 3. Final Model | SHELXL + ORTEP-3 | Visualization and validation |
Q. What strategies are recommended for analyzing structure-activity relationships (SAR) of fluorophenyl-substituted oxazolecarboxamides?
- Methodological Answer :
- Comparative Synthesis : Synthesize analogs with varying substituents (e.g., replacing fluorine with chlorine or adjusting methyl group position) and compare bioactivity (e.g., enzyme inhibition assays).
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins. Correlate with experimental IC values.
- Data Table Example :
| Compound | Substituent Position | IC (nM) | LogP |
|---|---|---|---|
| A | 2-Fluorophenyl | 12.3 | 2.1 |
| B | 4-Fluorophenyl | 45.6 | 2.3 |
| C | 2-Chlorophenyl | 18.9 | 2.5 |
- Key Insight : The 2-fluorophenyl group enhances steric complementarity in hydrophobic binding pockets .
Q. How should researchers address challenges in characterizing metastable polymorphs of this compound?
- Methodological Answer :
- Thermal Analysis : Use differential scanning calorimetry (DSC) to identify phase transitions. Compare with variable-temperature X-ray diffraction (VT-XRD) to confirm polymorphic stability.
- Kinetic Trapping : Prepare amorphous forms via rapid solvent evaporation (e.g., spin coating) and monitor recrystallization under controlled humidity.
- Case Study : A hemihydrate form of a related oxazolecarboxamide exhibited distinct hydrogen-bonding networks, resolved via SHELXL’s TWIN/BASF commands .
Guidelines for Experimental Design
- Synthesis : Prioritize anhydrous conditions for cyclization steps to avoid side reactions.
- Characterization : Always cross-validate NMR and MS data with computational predictions (e.g., ACD/Labs or ChemDraw).
- Crystallography : Deposit refined structures in the Cambridge Structural Database (CSD) to contribute to SAR databases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
